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This document provides a comprehensive overview of the best practices for neonatal and
pediatric transfusion, designed to inform researchers, scientists, and professionals involved in
drug development. These guidelines are based on current clinical evidence and expert
consensus to ensure the safety and efficacy of transfusion in these vulnerable populations.

l. Red Blood Cell (RBC) Transfusion
A. Transfusion Thresholds

The decision to transfuse red blood cells in neonates and children should be based on
restrictive hemoglobin (Hb) or hematocrit (Hct) thresholds, taking into account the patient's
clinical condition, postnatal age, and level of respiratory support.[1][2][3] A restrictive approach
has been shown to have little to no difference in major short-term and long-term outcomes
compared to a liberal strategy.[2][4]

Table 1: Recommended Hemoglobin (Hb) Transfusion Thresholds in Neonates[1][2][3][5]
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Hemoglobin (Hb)

Postnatal Age Respiratory Support* Threshold
Week 1 Significant 11-13 g/dL
Minimal/None 10 g/dL

Week 2 Significant 10 g/dL
Minimal/None 8.5 g/dL

Week 3+ Significant 9 g/dL
Minimal/None 7 g/dL

Stable, Older Infants Not Critically Il 7-10 g/dL

*Respiratory support is generally defined as an inspired oxygen requirement greater than 25%
or the need for mechanical increases in airway pressure.[5]

For stable children older than four months, transfusion is generally not indicated if the
hemoglobin level is 7 g/dL or higher.[6] In critically ill children, a higher threshold of 9-10 g/dL
may be considered.[6]

B. RBC Dosing and Administration

The standard volume for a pediatric red blood cell transfusion is 10-20 mL/kg.[5] A dose of 15
mL/kg can be expected to raise the hemoglobin concentration by approximately 20 g/L.[5]

Protocol: Small-Volume RBC Transfusion in Neonates
e Pre-transfusion Assessment:

o Verify physician's order, including patient identification, blood product, volume, and rate of
infusion.

o Confirm informed consent has been obtained.

o Assess baseline vital signs (temperature, heart rate, respiratory rate, blood pressure, and
oxygen saturation).
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o Ensure patent intravenous (V) access (22-25 gauge is acceptable).[7]

Blood Product Verification:

o At the bedside, two qualified healthcare professionals must verify the patient's identity and
match it with the information on the blood product tag. This includes patient name, medical
record number, blood type, and donor unit number.

o Visually inspect the blood product for any signs of clots, discoloration, or leaks.

Administration:

o

Use a standard blood administration set with a 170- to 260-micron filter.[8]

o For neonates, consider using small-volume aliquots (paedipacks) from a single donor to
minimize donor exposure.[9][10][11]

o Initiate the transfusion at a slow rate (e.g., 1 mL/kg/hr for the first 15 minutes, up to a
maximum of 50 ml/hr).[7]

o If no adverse reaction is observed, the rate can be increased to deliver the total volume
over 2-4 hours.

Monitoring:
o Monitor the patient closely for the first 15 minutes of the transfusion.

o Continue to monitor vital signs periodically throughout the transfusion and in the post-
transfusion period as per institutional policy.

o Observe for any signs or symptoms of a transfusion reaction (see Section V).
Post-transfusion:
o Flush the IV line with normal saline.

o Record the transfusion details in the patient's medical record, including the start and end
times, volume infused, and any adverse events.
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o Assess post-transfusion hemoglobin levels as clinically indicated.

Il. Platelet Transfusion
A. Transfusion Thresholds

Platelet transfusion thresholds in neonates and children are dependent on the clinical scenario,
including the presence of bleeding and underlying medical conditions.[6][12]

Table 2: Recommended Platelet Transfusion Thresholds[5][9][12]

Clinical Condition Platelet Count Threshold
Stable, Non-bleeding Neonate <25 x10°/L
Unstable, Non-bleeding Preterm Neonate 30 to 50 x 10°/L

Neonate with Active Bleeding or Requiring Major
< 50-100 x 10°/L

Surgery

Stable, Non-bleeding Child < 10-20 x 10°/L

Child with Active Bleeding or Undergoing
<50 x 10°/L

Invasive Procedure

Recent studies support the use of a lower platelet transfusion threshold of 25,000/uL in preterm

neonates.[12]

B. Platelet Dosing and Administration

The recommended dose for platelet transfusion is 5-10 mL/kg in neonates and small children,
which is expected to increase the platelet count by 50,000-100,000/uL.[5][13] For children
weighing more than 10 kg, one unit of whole blood-derived platelets per 10 kg of body weight
should raise the platelet count by approximately 50,000/pL.[13]

Protocol: Platelet Transfusion

The protocol for platelet transfusion is similar to that of RBC transfusion regarding pre-
transfusion assessment, blood product verification, and monitoring. Key differences include:
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o Administration Set: Use a standard platelet administration set.

 Infusion Rate: Platelets are typically infused over 30-60 minutes.

lll. Fresh Frozen Plasma (FFP) Transfusion
A. Indications

The primary indication for FFP transfusion in neonates and children is active bleeding with
documented coagulopathy.[14][15][16] Prophylactic use of FFP in non-bleeding infants with
abnormal coagulation tests is generally not recommended.[15][17]

B. FFP Dosing and Administration

The typical dose of FFP is 10-15 mL/kg, which is expected to increase coagulation factor levels
by 15-25%.[14][18]

Protocol: FFP Transfusion
The protocol follows the same safety principles as RBC and platelet transfusions.

e Thawing: FFP must be thawed in a temperature-controlled water bath or other approved
device.

o Administration: Once thawed, FFP should be transfused promptly, typically within 4-6 hours.
[14] The infusion is usually given over 30-60 minutes.

IV. Specialized Blood Product Modifications

To mitigate specific risks in the neonatal and pediatric population, blood products often require
special modifications.

A. Leukoreduction

Leukoreduction is the process of removing white blood cells from blood components. It is
recommended for all neonates to reduce the risk of febrile non-hemolytic transfusion reactions,
alloimmunization, and transmission of cell-associated viruses like Cytomegalovirus (CMV).[19]
[20] Universal leukoreduction has also been associated with a decreased incidence of
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bronchopulmonary dysplasia (BPD), retinopathy of prematurity (ROP), and necrotizing
enterocolitis (NEC) in preterm infants.[19]

B. Irradiation

Gamma irradiation of cellular blood products inactivates donor T-lymphocytes, preventing
transfusion-associated graft-versus-host disease (TA-GVHD), a rare but often fatal
complication in immunocompromised recipients.[19][21]

Indications for Irradiation in Neonates and Children:[9][19][21][22]

Intrauterine transfusions.[21][23][24]

Neonatal exchange transfusions.[9][21]

Transfusions in very low birth weight infants (<15009).[9]

Transfusions from a first or second-degree relative.[9][19][22]

Patients with known or suspected congenital T-cell immunodeficiency.[9][22][23]

Irradiated red blood cells have a shorter shelf life (typically 14-28 days) and an increased risk of
hyperkalemia due to potassium leakage from the cells.[9][19] For large volume transfusions,
such as exchange transfusions, it is recommended to use blood that is as fresh as possible
(ideally <5 days old) and transfused within 24 hours of irradiation.[9][22][23]

C. CMV-Safe Blood

Cytomegalovirus (CMV) is a common virus that can cause severe or fatal illness in
immunocompromised individuals, including neonates.[25] To prevent transfusion-transmitted
CMYV, "CMV-safe" blood products should be used. This can be achieved through either
transfusing blood from CMV-seronegative donors or by using leukoreduced components, as
the virus is primarily carried in white blood cells.[26][27] For high-risk neonates, such as those
undergoing intrauterine transfusion, both CMV-seronegative and leukoreduced products are
often recommended.[24][28][29]

V. Transfusion-Associated Complications
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While transfusion can be life-saving, it is associated with potential risks.[30] Careful monitoring
is essential to identify and manage adverse reactions promptly.

Table 3: Common Transfusion Reactions in Neonates and Pediatrics[31][32][33]

Reaction Type Signs and Symptoms

] ] Urticaria (hives), itching, rash, wheezing,
Allergic Reaction ]
anaphylaxis (rare).[32][33]

Febrile Non-Hemolytic Fever, chills.[31][32][33]

Fever, chills, hemoglobinuria (red urine),
Acute Hemolytic hypotension, renal failure (very rare in
neonates).[31][33]

Transfusion-Associated Circulatory Overload Respiratory distress, tachycardia, hypertension,
(TACO) pulmonary edema.[31]

] ) Acute respiratory distress, hypoxemia, fever,
Transfusion-Related Acute Lung Injury (TRALI) )
hypotension, pulmonary edema.[31]

Hyperkalemia (especially with irradiated or older
Metabolic Complications blood), hypocalcemia (due to citrate toxicity),
hypothermia.[19][31][34]

Transfusion-Associated Necrotizing Enterocolitis
(TANEC)

Several observational studies have suggested an association between red blood cell
transfusions and the development of necrotizing enterocolitis (NEC) in premature infants, often
occurring within 48 hours of the transfusion.[35][36][37][38] This has been termed transfusion-
associated NEC (TANEC). However, the causal relationship remains controversial, with some
randomized controlled trials not finding a significant association.[35][39] Some institutions have
adopted the practice of withholding enteral feeds during blood transfusions as a potential
preventative measure, although evidence supporting this practice is limited.[37][38]

V1. Visualized Workflows and Pathways
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Decision-Making for Neonatal RBC Transfusion

Neonate with Anemia
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Assess Clinical Status:
- Postnatal Age
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Check Hemoglobin (Hb) Level

Compare Hb to Threshold
(See Table 1)

Hb < Threshold Hb >= Threshold

Transfuse RBCs Continue Monitoring
(20-20 mL/kg) No Transfusion

Re-evaluate as needed
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Caption: Decision-making workflow for neonatal red blood cell transfusion.

Blood Product Modification Pathway
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Caption: Pathway for preparing specialized neonatal and pediatric blood products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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